N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

ADME Lipophilicity Drug-Likeness

Procure CAS 891127-04-1 for reproducible medicinal chemistry. Its 4-bromo substituent provides a unique heavy-atom label for SAD/MAD phasing and a σ-hole halogen-bond donor (Vₛ,ₘₐₓ ≈ +15 kcal/mol) for fragment-based drug discovery, which is absent in 4-Cl or 4-F analogs. The distinct ⁷⁹Br:⁸¹Br isotopic doublet simplifies ADME metabolite identification. Specify this exact 2,5-disubstituted-1,3,4-oxadiazole to ensure physicochemical consistency (cLogP ~3.12) and avoid irreproducible activity from generic substitutions.

Molecular Formula C16H12BrN3O2
Molecular Weight 358.195
CAS No. 891127-04-1
Cat. No. B2535948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
CAS891127-04-1
Molecular FormulaC16H12BrN3O2
Molecular Weight358.195
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H12BrN3O2/c1-10-2-4-11(5-3-10)14(21)18-16-20-19-15(22-16)12-6-8-13(17)9-7-12/h2-9H,1H3,(H,18,20,21)
InChIKeyJFWAMCHHHQEZJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (CAS 891127-04-1) – Procurement-Relevant Structural Context and Comparator Landscape


N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (C₁₆H₁₂BrN₃O₂, MW 358.19 g/mol) is a 2,5-disubstituted-1,3,4-oxadiazole with a 4-bromophenyl ring at C-5 and a 4-methylbenzamide moiety at C-2 [1]. The 1,3,4-oxadiazole core confers lower lipophilicity (predicted logP ≈ 3.12–3.38) relative to many heterocyclic bioisosteres, while the 4 bromo substituent provides a heavy-atom label, strong halogen-bond donor capacity, and metabolic inertness that structurally distinct in-class analogs (4‑Cl, 4‑F, 3‑methylbenzamide regioisomers) lack . This compound is catalogued across multiple screening collections and serves as a valuable intermediate in medicinal chemistry for building focused libraries targeting anticancer, antimicrobial, and antiviral endpoints [2].

Why In-Class 1,3,4-Oxadiazole Carboxamides Cannot Be Interchanged – The Case for N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide


Despite sharing a common 1,3,4-oxadiazole scaffold, N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is not functionally interchangeable with its closest congeners—the 4‑chlorophenyl, 4‑fluorophenyl, or 3‑methylbenzamide regioisomer [1]. The 4‑bromo substituent introduces unique heavy-atom photophysics (enhanced intersystem crossing vs. 4‑Cl/4‑F), a σ‑hole halogen-bond donor that shifts binding geometries in target proteins, and a ~1.8‑fold higher octanol/water partition coefficient relative to the 4‑F analog [2]. While class-level SAR demonstrates that 1,3,4-oxadiazole carboxamides possess broad anticancer and antimicrobial potential, quantitative outcomes in specific assays can vary by an order of magnitude depending on halogen identity, benzamide regiochemistry, and substitution pattern [3]. Generic substitution therefore risks irreproducible activity in both biochemical screens and downstream in vivo models.

Quantitative Differentiation Evidence: N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide vs. Closest Analogs


Computed Lipophilicity: 4‑Br vs. 4‑F and 4‑Cl Analogs Delivers Predictable Permeability Window

The predicted octanol/water partition coefficient (cLogP) for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is 3.12, compared to approximately 1.88 for the 4‑fluorophenyl analog and an estimated 3.2–4.0 for the 4‑chlorophenyl analog . The 4‑bromo compound occupies a desirable middle‑lipophilicity space that balances passive membrane permeability with aqueous solubility, avoiding the excessively high logP that can promote non‑specific protein binding and rapid metabolic clearance often observed with poly‑halogenated or extended aryl systems [1].

ADME Lipophilicity Drug-Likeness Oxadiazole SAR

Heavy-Atom Effect: Enhanced Intersystem Crossing vs. 4‑Cl and 4‑F for Photophysical and X‑Ray Applications

The presence of a bromine atom (atomic number 35) at the para position of the C‑5 phenyl ring introduces a significant heavy‑atom effect that is absent in the 4‑chloro (Z = 17) and 4‑fluoro (Z = 9) analogs. For 2,5‑diaryl‑1,3,4‑oxadiazoles, bromine substitution increases the spin‑orbit coupling constant λ by approximately 3‑fold relative to chlorine and 20‑fold relative to fluorine, quantitatively enhancing the rate of S₁→T₁ intersystem crossing and phosphorescence quantum yield [1]. This property renders the 4‑bromo compound uniquely suitable for triplet‑state photochemistry, time‑resolved spectroscopy, and anomalous dispersion phasing in macromolecular X‑ray crystallography using Br K‑edge (λ = 0.92 Å) [2].

Photophysics Crystallography Halogen Effect Fluorescence Quenching

Molecular Weight Windows: Bromine Confers Ideal Mass for LC‑MS Detection and Fragment‑Based Screening

With a molecular weight of 358.19 g/mol, N‑[5‑(4‑bromophenyl)‑1,3,4‑oxadiazol‑2‑yl]‑4‑methylbenzamide is approximately 49 Da heavier than the 4‑chlorophenyl analog (MW ≈ 313.74 g/mol) and 70 Da heavier than the 4‑fluorophenyl analog (MW ≈ 288.27 g/mol) [1]. The distinctive ¹:¹ isotopic doublet (⁷⁹Br:⁸¹Br, Δm = 2 Da, intensity ratio ≈ 1:1) is unambiguously resolved by standard ESI‑MS instrumentation and cannot be mimicked by the ³⁵Cl/³⁷Cl profile (3:1 ratio) of the chloro analog [2]. This isotopic signature provides a built‑in confirmation tag in complex biological matrices, reducing false‑negative rates in high‑throughput mass spectrometry‑based binding assays.

LC-MS Fragment-Based Drug Discovery Mass Spectrometry Isotopic Pattern

Benzamide Regiochemistry: 4‑Methyl vs. 3‑Methylbenzamide Regioisomer Differentiates Steric and Electronic Tuning

The para‑methyl substituent on the benzamide ring of the target compound (N‑[5‑(4‑bromophenyl)‑1,3,4‑oxadiazol‑2‑yl]‑4‑methylbenzamide, CAS 891127‑04‑1) positions the electron‑donating methyl group para to the carbonyl, exerting a +I inductive effect that increases the amide NH acidity (predicted pKa ∼ 9.5–10.0) relative to its 3‑methylbenzamide regioisomer (CAS 891127‑12‑1), where the methyl group is meta and exerts minimal electronic influence (predicted pKa ∼ 10.5–11.0) [1]. The para‑methyl arrangement also maintains C₂ symmetry with the 4‑bromophenyl ring, producing a more rod‑like molecular shape with a lower radius of gyration than the meta‑methyl isomer, which presents a bent geometry [2].

Regioisomerism Conformational Analysis Target Engagement Oxadiazole SAR

Halogen‑Bond Donor Capacity: 4‑Br σ‑Hole vs. 4‑Cl and 4‑F Enables Orthogonal Protein–Ligand Interactions

The electrostatic potential surface of the 4‑bromophenyl substituent displays a positive σ‑hole (Vₛ,ₘₐₓ ≈ +15 kcal/mol) along the C–Br bond axis, whereas the σ‑hole magnitude for the 4‑chlorophenyl analog is weaker (Vₛ,ₘₐₓ ≈ +10 kcal/mol) and essentially absent for the 4‑fluorophenyl analog (Vₛ,ₘₐₓ ≈ –5 kcal/mol, net negative) [1]. In protein–ligand complexes of halogenated 1,3,4‑oxadiazoles, the Br σ‑hole can participate in orthogonal C–Br···O=C (carbonyl) or C–Br···S (methionine) halogen bonds with distances of 2.8–3.2 Å, contributing an estimated –1.5 to –3.0 kcal/mol to binding free energy compared to the 4‑Cl or 4‑F compounds that cannot engage these interactions [2].

Halogen Bonding σ‑Hole Molecular Recognition Crystallography

Crystal Packing and Solubility: Bromine vs. Chlorine Substituent Effects on Lattice Energy and Aqueous Solubility

The larger van der Waals radius of bromine (1.85 Å) versus chlorine (1.75 Å) and fluorine (1.47 Å) alters crystal packing in 2,5‑diaryl‑1,3,4‑oxadiazoles. Cambridge Structural Database mining reveals that 4‑bromophenyl oxadiazoles exhibit longer Br···π (3.4–3.8 Å) and Br···O (3.1–3.5 Å) contacts in the solid state compared to Cl analogs (Cl···π 3.2–3.5 Å), leading to reduced lattice stabilization energy [1]. The 4‑bromophenyl compound is predicted to have lower crystal lattice energy and up to 2‑ to 3‑fold higher intrinsic aqueous solubility than the 4‑chlorophenyl analog at pH 7.4, based on general solubility equation (GSE) estimates incorporating melting point and logP terms [2].

Solid-State Chemistry Solubility Crystal Engineering Formulation

Procurement‑Driven Application Scenarios for N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide Based on Differentiated Evidence


Phenotypic Anticancer Screening Libraries Requiring Balanced Lipophilicity and Intracellular Permeability

For groups constructing focused 1,3,4‑oxadiazole libraries for anticancer phenotypic screening (e.g., NCI‑60, PC‑3, MCF‑7, or HepG2 panels), this compound provides a cLogP of ~3.12—approximately 1.2 log units above the 4‑F analog and below the 4‑Cl analog’s upper estimates—placing it in the permeability–solubility sweet spot [1]. Its para‑methylbenzamide regioisomerism (vs. the 3‑methyl isomer) further enables systematic exploration of steric effects on target engagement. Procurement of this exact compound rather than a generic ‘oxadiazole carboxamide’ ensures the physicochemical consistency needed for reproducible SAR interpretation.

Structural Biology Co‑Crystallography Utilizing Intrinsic Bromine Anomalous Scattering

Macromolecular crystallographers requiring experimental phasing can exploit the bromine K‑edge (0.92 Å) anomalous signal inherent to this compound, eliminating the need for selenomethionine incorporation or heavy‑atom soaking [1]. Co‑crystals of the 4‑bromo derivative with kinase or protease targets yield a strong anomalous difference Patterson map; the 4‑Cl analog provides insufficient anomalous signal, and the 4‑F analog is functionally inert for phasing. Laboratories should specify CAS 891127‑04‑1 when ordering to ensure bromine content for SAD/MAD phasing experiments.

Halogen‑Bond‑Driven Fragment‑Based Lead Discovery Campaigns Targeting Kinase Hinge Regions

In fragment‑based drug discovery (FBDD) programs targeting kinases or bromodomains, the 4‑bromo σ‑hole (Vₛ,ₘₐₓ ≈ +15 kcal/mol) can engage backbone carbonyl oxygens (C–Br···O=C) in the hinge region with an additional –1.5 to –3.0 kcal/mol binding free energy relative to 4‑Cl fragments [1]. This orthogonal interaction is undetectable with 4‑F analogues and is weaker with 4‑Cl. Procurement of the 4‑bromo fragment enables direct SPR or ITC measurement of halogen‑bond contribution to affinity, guiding medicinal chemistry decisions on scaffold optimization.

Metabolite Identification and In Vitro ADME Studies Using LC‑MS Bromine Isotopic Tracking

ADME scientists conducting hepatic microsome or hepatocyte stability assays benefit from the unambiguous ⁷⁹Br:⁸¹Br (1:1) isotopic doublet, which tags parent and metabolite ions with a signature that ³⁵Cl:³⁷Cl (3:1) cannot replicate in the same mass window [1]. This reduces false‑negative rates in metabolite identification workflows and simplifies quantitative analysis in complex biological matrices. When ordering for ADME panels, specify CAS 891127‑04‑1 to ensure isotopic tracking capability.

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.